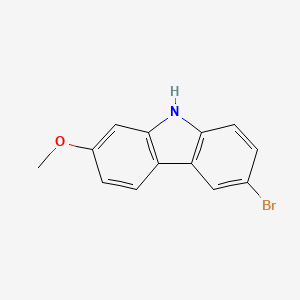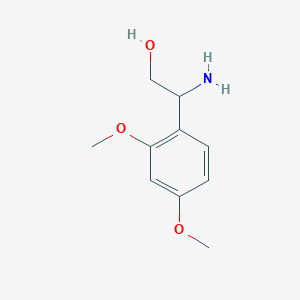
2-Amino-2-(2,4-dimethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-2-(2,4-diméthoxyphényl)éthanol est un composé organique de formule moléculaire C10H15NO3. Il se caractérise par la présence d'un groupe amino et d'un groupe hydroxyle liés à une chaîne éthylique, qui est elle-même liée à un cycle phényle substitué par deux groupes méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-2-(2,4-diméthoxyphényl)éthanol implique généralement la réduction du 2,4-diméthoxyphényl-2-nitroéthanol. Cette réduction peut être réalisée à l'aide d'agents réducteurs à base de bore tels que le borohydrure de sodium ou le borohydrure de potassium dans des conditions de réaction douces . La réaction est généralement effectuée dans un solvant alcoolique, tel que le méthanol ou l'éthanol, à température ambiante.
Méthodes de production industrielle
Pour la production à l'échelle industrielle, le procédé implique la condensation de la 2,4-diméthoxybenzaldéhyde avec le nitrométhane en présence d'une base pour former le 2,4-diméthoxyphényl-2-nitroéthanol. Cet intermédiaire est ensuite réduit à l'aide d'agents réducteurs à base de bore pour donner du 2-Amino-2-(2,4-diméthoxyphényl)éthanol . Le procédé industriel est conçu pour être efficace, rentable et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-2-(2,4-diméthoxyphényl)éthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe nitro du précurseur peut être réduit pour former le groupe amino.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et le borohydrure de potassium sont des agents réducteurs couramment utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation de l'aminoalcool.
Substitution : Formation d'aminoalcools substitués.
Applications de la recherche scientifique
Le 2-Amino-2-(2,4-diméthoxyphényl)éthanol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Investigué pour ses effets thérapeutiques potentiels, en particulier dans le traitement de l'hypotension.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-Amino-2-(2,4-diméthoxyphényl)éthanol implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un agent sympathomimétique à action directe, stimulant les récepteurs alpha-adrénergiques dans les systèmes artériels et veineux. Cela entraîne une vasoconstriction et une augmentation de la pression artérielle . Les effets du composé sont médiés par l'activation des voies de signalisation adrénergiques.
Applications De Recherche Scientifique
2-Amino-2-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypotension.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. It acts as a direct-acting sympathomimetic agent, stimulating alpha-adrenergic receptors in both arterial and venous systems. This leads to vasoconstriction and an increase in blood pressure . The compound’s effects are mediated through the activation of adrenergic signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-1-(2,5-diméthoxyphényl)éthanol
- 2-Amino-1-(3,4-diméthoxyphényl)éthanol
- 2-Amino-2-(3,4-diméthoxyphényl)éthanol
Unicité
Le 2-Amino-2-(2,4-diméthoxyphényl)éthanol est unique en raison de son schéma de substitution spécifique sur le cycle phényle, qui influence sa réactivité chimique et son activité biologique. La présence de groupes méthoxy aux positions 2 et 4 améliore sa solubilité et peut affecter son interaction avec les cibles biologiques par rapport à d'autres composés similaires .
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 |
Clé InChI |
XNLFQEYMRQGUGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(CO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)

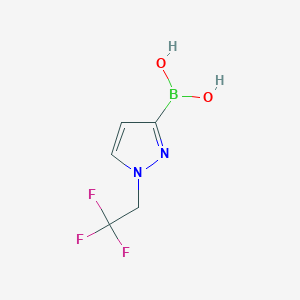
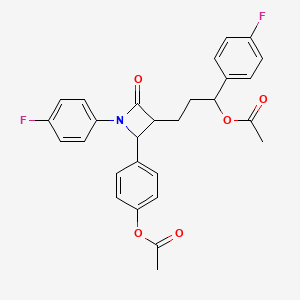
![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

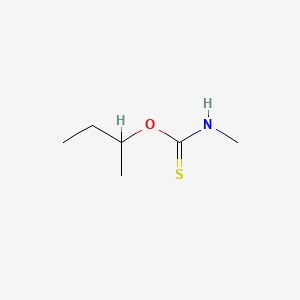
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
